tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate
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Overview
Description
tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate: is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxy-substituted piperidine ring, and a carbamate functional group. The hemioxalate salt form enhances its solubility and stability, making it suitable for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate typically involves multiple steps:
Formation of the Piperidine Ring: The synthesis begins with the preparation of the piperidine ring, which can be achieved through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced through methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.
Carbamate Formation: The carbamate functional group is formed by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.
Hemioxalate Salt Formation: Finally, the hemioxalate salt is prepared by reacting the carbamate with oxalic acid in a suitable solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of each step. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions.
Major Products
Oxidation: Products include methoxy-substituted aldehydes or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted piperidine derivatives can be obtained.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in structural biology and biochemistry.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity profile make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, potentially inhibiting their activity. The piperidine ring may interact with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(3S,4S)-4-hydroxy-3-piperidyl]carbamate
- tert-butyl N-[(3S,4S)-4-ethoxy-3-piperidyl]carbamate
- tert-butyl N-[(3S,4S)-4-methyl-3-piperidyl]carbamate
Uniqueness
tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications, such as increased solubility or altered binding affinity.
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-4-methoxypiperidin-3-yl]carbamate;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9-;/m00./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGRHEKFNXWMHP-LVAJUWGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1OC.CC(C)(C)OC(=O)NC1CNCCC1OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1OC.CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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